Cymoxanil

Catalog No.
S588523
CAS No.
57966-95-7
M.F
C7H10N4O3
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cymoxanil

CAS Number

57966-95-7

Product Name

Cymoxanil

IUPAC Name

2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)

InChI Key

XERJKGMBORTKEO-UHFFFAOYSA-N

SMILES

CCNC(=O)NC(=O)C(=NOC)C#N

Solubility

Hexane: 1.85; toluene: 5.29; acetonitrile: 57; ethyl acetate: 28; n-octanol: 1.43; methanol: 22.9 g/L; acetone: 62.4 g/L; methylene chloride: 133.0 (all in g/L at 20 °C)
In water, 890 mg/L at 20 °C

Synonyms

DPX 3217; DPX 3217M; Tosca MZ; 2-Cyano-N-(ethylaminocarbonyl)-2-(methoxyimino)acetamide; 2-Cyano-N-ethylcarbamoyl-2-methoxyiminoacetamide; Aktuan; Curzate; 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide

Canonical SMILES

CCNC(=O)NC(=O)C(=NOC)C#N

Isomeric SMILES

CCNC(=O)NC(=O)/C(=N\OC)/C#N

Mode of Action

Research suggests that Cymoxanil disrupts the oomycete cell wall synthesis by inhibiting the enzyme cellulose synthase []. This enzyme plays a crucial role in building the cell wall, which is essential for fungal growth and survival. By blocking this enzyme, Cymoxanil weakens the cell wall, leading to the death of the oomycete fungus.

Cymoxanil is chemically identified as 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, with the molecular formula C7H10N4O3 and a molecular weight of approximately 198.18 g/mol . It appears as a solid with a peach color and has a melting point ranging from 159 to 162°C. Cymoxanil exhibits low solubility in water (0.9 g/L at pH 5) but is more soluble in organic solvents like acetone . The compound is known for its rapid degradation in aqueous environments and is sensitive to photodegradation .

Cymoxanil acts as a penetrant fungicide with local systemic activity. It inhibits fungal growth by interfering with RNA synthesis within the fungus []. The specific target is believed to be an enzyme called RNA polymerase I, which is essential for fungal cell function.

Physical and Chemical Properties

  • Melting point: 178-180 °C []
  • Solubility: Slightly soluble in water (0.02 g/L at 25 °C) []
  • Stability: Degrades relatively quickly in the environment []

Cymoxanil undergoes hydrolysis, particularly at higher pH levels. Its degradation is accelerated in neutral to alkaline conditions, with a half-life of approximately 34 hours at pH 7 and just 31 minutes at pH 9 . The primary metabolic pathway involves hydrolysis followed by conjugation to glucuronides, leading to renal excretion of metabolites . The compound also interacts with dihydrofolate reductase, inhibiting RNA biosynthesis through competitive binding .

Cymoxanil exhibits significant antifungal properties by disrupting RNA synthesis in susceptible organisms. It targets the dihydrofolate reductase enzyme, which is crucial for nucleotide synthesis, thereby inhibiting cell division and growth in fungi . In studies involving various pathogens such as Phytophthora, cymoxanil has shown an ability to inhibit DNA synthesis effectively . Furthermore, it has low acute toxicity in mammals and does not pose significant risks through oral or dermal exposure .

The synthesis of cymoxanil involves the condensation of cyanoacetic acid with ethylurea in the presence of acetic anhydride. This reaction yields the intermediate compound 2-cyano-N-ethylcarbamoyl acetamide, which undergoes further transformations to produce cymoxanil . The process is characterized by high purity levels and minimal impurities in the final product.

Cymoxanil is primarily used as a fungicide in agriculture to control diseases in crops such as potatoes and vegetables. It is effective against various fungal pathogens and is often applied in combination with other fungicides to enhance efficacy and manage resistance . Additionally, due to its low potential for bioaccumulation and rapid degradation in the environment, it has been deemed suitable for use in integrated pest management strategies.

Research indicates that cymoxanil interacts specifically with dihydrofolate reductase enzymes across different species. This interaction leads to a dose-dependent inhibition of RNA biosynthesis, affecting cellular metabolism significantly . The compound's effects on gene expression have been studied using various models, revealing its potential as a selective inhibitor of fungal growth without adversely affecting non-target organisms .

Cymoxanil shares structural similarities with several other compounds used as fungicides. Below are some notable examples:

Compound NameChemical FormulaUnique Features
CurzateC7H10N4O3Similar mode of action; used specifically for potatoes.
AzoxystrobinC22H27N3O5Broader spectrum against fungi; systemic action.
FluazinamC15H14F3N3OEffective against oomycetes; different chemical class.
ProthioconazoleC12H14N4OSBroad-spectrum fungicide; inhibits sterol biosynthesis.

Cymoxanil's uniqueness lies in its specific action on RNA biosynthesis and its rapid environmental degradation profile compared to other fungicides that may persist longer or have broader ecological impacts.

Physical Description

Colorless odorless solid; [HSDB]

Color/Form

Colorless crystals

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

198.07529019 g/mol

Monoisotopic Mass

198.07529019 g/mol

Heavy Atom Count

14

Density

1.32 at 25 °C

LogP

0.59 (LogP)
log Kow = 0.67 (pH 7); 0.59 (pH 5)

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Melting Point

160-161 °C
Peach color; mp: 159-160 °C /Technical/

UNII

QJO7SS7R8U

Related CAS

65122-15-8 (fumarate)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000113 [mmHg]
1.13X10-6 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

57966-95-7

Absorption Distribution and Excretion

Cymoxanil is rapidly absorbed and maximum concentrations in the blood and plasma is reached within 4 hours after dosing. Rapid and almost complete elimination of the administered radioactive dose was observed in urine and feces within 48 hours. Excretion is primarily by urine (64 - 75%), fecal (16 - 24%) and expired air (< 5%) of the administered dose. There is no significant difference in residue profiles or elimination rates between sexes, dose levels, or single or multiple dosing. No evidence of bioaccumulation was detected. DPX-T3217 is metabolized extensively and only trace level of the administered (14)C-cymoxanil was detected in the urine and feces. ...
Five SD rats/sex with cannulated bile ducts were dosed orally with 2.5 mg/kg of (14)C-Cymoxanil (radiochemical purity = 98%; 14.09 uCi/mg) as a corn oil suspension. Urine, feces, and bile were collected over a 48 h period, after which the animals were terminated and whole blood, liver, kidneys, and residual carcass were collected for measurement of radiolabel. ...More than 85% of the test compound was eliminated in urine ( approximately 65%), feces (approximately 14%), and bile (approximately 7%) within 48 hr in both sexes, with most elimination occurring with the first 24 hr; polar amino acid conjugates comprised the major class of metabolites found in both urine (approximately 45-50%) and bile (approximately 4-6%); Metabolite A (unknown) and IN-W3595 /(2-cyano-2-methoxyimino acetic acid)/ were found at much lower concentrations (< 10%) in urine. IN-W3595 was found at higher concentrations in the urine of females (7.7%) as compared to males (2.8%); Metabolite A was not found in bile.
/To study the absorption, distribution, metabolism, and excretion of 2-(14)C-DPX-T3217 in rats, doses of/ 2.5 & 120 mg/kg in corn oil /at/ 0.5 & 2 mL/animal, /were administered. Radioactivity amounted to/ ~10 & ~20 uCi/animal, respectively. /High dose/ set by expectation of slight toxicity. /With/ single gavage administration: 3/sex/dose - blood pharmacokinetics, 5/sex/dose - elimination/distribution, 8/sex/dose - tissue distribution; multiple administration (cold dosing at 2.5 mg/kg for 14 days followed by labeled dose): 5/sex; no significant differences between groups in blood/plasma and tissue residue profiles. Max. blood concentrations were attained by 4 hr; with the possible exception of a somewhat decreased relative fecal excretion at the high dose (both sexes) and at the multiple low dose (males only). No significant differences in excretion time or route were seen when comparing sexes, doses, or single vs. multiple dosing regimens. Including all dose groups, 57-65% of the administered dose (AD) recovered in urine & 5-17% in feces by 24 hr, 63-75% in urine & 16-24% in feces by 96 hr; at 96 hr <1% of AD remained in tissues (highest levels found in kidney, liver, & skin).
(14)C-Cymoxanil was applied to either the root system or to the foliage of tomato plants and its uptake, translocation and degradation was followed using autoradiography, combustion and thin-layer chromatographic analyses of water or methanolic extracts. Cymoxanil was taken up by the root system within 1 hr and translocated to cotyledons, stem and leaves within 16 hr. The compound was degraded, mostly to glycine, within 16-44 h, in the root and all parts of the shoot. When applied to the surface of leaf 2 of five-leaf plants, enhanced uptake, translocation and degradation (mainly to glycine) of (14)C-cymoxanil was observed in plants treated with a mixture of oxadixyl and (14)C-cymoxanil, compared with plants treated with (14)C-cymoxanil alone. Root application data confirm that cymoxanil is a systemic compound with a short persistence in tomato plants. Foliage application data suggest that the well-documented synergistic interaction between cymoxanil, oxadixyl and mancozeb in controlling plant diseases caused by Peronosporales does not result from a delayed degradation of cymoxanil in the presence of the other fungicides; the mechanism of synergism has not yet been elucidated.

Metabolism Metabolites

... In feces intact (14)C-cymoxanil (< 1%) and IN W3595 was detected, but the majority of radioactivity was (14)C-glycine (about 9 - 13%). Based on the data, the metabolic pathway involves hydrolysis of cymoxanil to IN W3595, which is then degraded to glycine, which in turn is incorporated into natural constituents or further metabolized.
... IN-U3204 (1-ethyl-5,6-di-2,4(1H,3H) pyridinedione) was detected in pooled 0-48 hr urine samples, both sexes, from animals treated with 120 mg/kg DPX-3217 and in pooled 0-24 hr samples, both sexes, from animals treated with 2.5 mg/kg in an ongoing low dose biliary fistula study. The latter group was included to ensure that the presence of IN-U3204 was not an artifact of storage; IN-U3204 was detected in both groups, though at apparently low levels.
/2-(14)C-DPX-T3217/ was administered /to rats/ in corn oil to/ single dose groups: 2.5 & 120 mg/kg, 0.5 & 2 mL/animal (~10 & ~20 uCi/animal, groups D & E, respectively) and a multiple dose group: daily administration at 2.5 mg/kg for 14 days followed by labeled dose at 2.5 mg/kg (group F). /In a/ 5/sex/dose regimen, the primary metabolites detected by HPLC and TLC in excreta were IN-W3595 (2-cyano-2-methoxyimino acetic acid) and polar components (glycine and other amino acid conjugates); In group D males, 24 hr: 58% of /administered dose (AD)/ in urine (8.6% as IN-W3595, 46.5% as polars), 21.9% in feces (14% extractable, <1% IN-W3595, 13.1% polars). In /group D/ females, 64.2% of AD /appeared/ in urine (16.1% IN-W3595, 45.2% polars), 16.3% in feces (10.1% extractable, <1% IN-W3595, 8.7% polars). In group E males, 70.3% of AD /appeared/ in urine (26.3% IN-W3595, 40.3% polars), 16.1% in feces (11.3% extractable, <1% IN-W3595, 8.6% polars). /In group E/ females, 73% of AD in urine (33% IN-W3595, 36.7% polars), 17.1% in feces (11.5% extractable, <1% IN-W3595, 8.5% polars). In group F males, 66.2% of AD /appeared/ in urine (6.5% IN-W3595, 55% polars), 14.5% in feces (9% extractable, <1% IN-W3595, 8.9% polars). In group F females, 63.1% of AD /appeared/ in urine (11.1% IN-W3595, 46.6% polars), 19.4% in feces (12.3% extractable, <1% IN-W3595, 12.2% polars). /IN-W3595 metabolite/

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Cymoxanil is produced by condensation of cyanoacetic acid with ethylurea in the presence of acetic anhydride; the resulting 2-cyano-Nethylcarbamoyl acetamide is converted to the hydroximino derivative, which is methylated with dimethyl sulfate.
Preparation: S.H. Davidson, US 3957847 (1976 to DuPont)

General Manufacturing Information

Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies cymoxanil (technical grade) as Class II: moderately hazardous; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

Adequate enforcement methodology (high performance liquid chromatography with ultra violet detection (HPLC/UV) and HPLC/MS (mass spectroscopy)) is available to enforce the tolerance expression.
Product analysis by rp hplc with uv detection ... Residues determined by glc. In soil or water by hplc/uv or lc/ms.
GC determination in plants and food products.

Storage Conditions

Keep container tightly closed when not in use. Store product in original container only, away from other pesticides, fertilizer, food or feed. /DuPont Curzate 60DF Fungicide/

Dates

Last modified: 08-15-2023

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